



Ripa-56: Application Notes and Protocols for Organoid and 3D Cell Culture

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ripa-56 is a highly potent, selective, and metabolically stable inhibitor of Receptor-Interacting Protein 1 (RIP1) kinase, a critical mediator of cellular necrosis and inflammation.[1][2] With an IC50 value of 13 nM for RIP1 kinase, Ripa-56 effectively blocks the kinase activity of RIP1 without significantly affecting RIP3 kinase activity.[1] This small molecule has demonstrated efficacy in preclinical models of systemic inflammatory response syndrome (SIRS) and has shown potential in mitigating inflammation and tissue damage.[2] The application of Ripa-56 in advanced in vitro models such as organoids and 3D cell cultures offers a promising avenue for investigating the role of RIP1 kinase-mediated signaling in complex biological processes, including organ development, disease modeling, and drug discovery.

Organoids and 3D cell cultures provide a more physiologically relevant environment compared to traditional 2D cell culture, recapitulating key aspects of in vivo tissue architecture and function. The use of **Ripa-56** in these systems can enable researchers to dissect the specific contributions of RIP1 kinase-dependent pathways in a controlled, human-relevant context. This document provides detailed application notes and protocols for the utilization of **Ripa-56** in organoid and 3D cell culture experiments.

Signaling Pathway

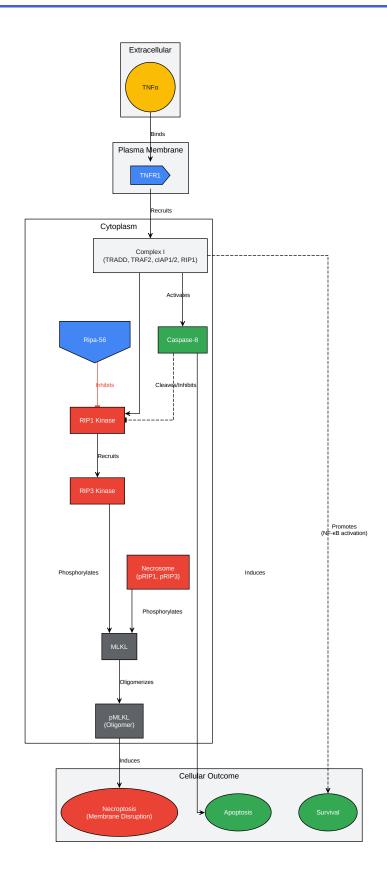


Methodological & Application

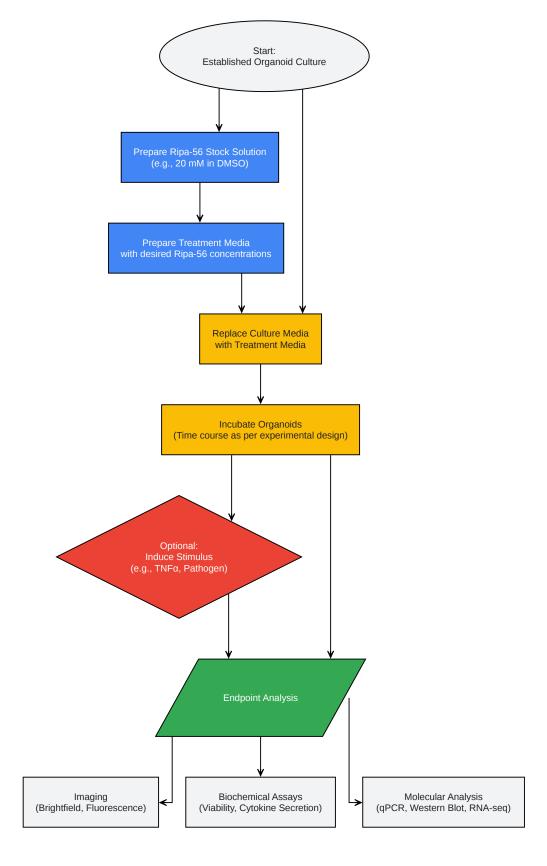
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Ripa-56 targets RIP1 kinase, a central node in the necroptosis signaling pathway. Necroptosis is a form of programmed necrosis that is initiated by death receptors, such as the tumor necrosis factor receptor (TNFR). Upon ligand binding to TNFR, a signaling complex is formed, which can lead to either apoptosis or necroptosis. In the presence of caspase-8 inhibitors, RIP1 kinase is autophosphorylated and recruits RIP3 kinase, forming the necrosome complex. This complex then phosphorylates and activates Mixed Lineage Kinase Domain-Like (MLKL), which oligomerizes and translocates to the plasma membrane, leading to membrane rupture and cell death. **Ripa-56**, by inhibiting the kinase activity of RIP1, prevents the formation of the active necrosome and subsequent cell death.









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References

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- 2. Discovery of a Highly Potent, Selective, and Metabolically Stable Inhibitor of Receptor-Interacting Protein 1 (RIP1) for the Treatment of Systemic Inflammatory Response Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
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